1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidinone class, characterized by a fused bicyclic scaffold with nitrogen atoms at positions 1, 3, and 5. Key structural features include:
- Ethyl group at position 1, enhancing lipophilicity and membrane permeability.
- Methyl group at position 3, which may stabilize the core structure.
- [(4-Methylphenyl)methyl]sulfanyl at position 5, a thioether group that could modulate electronic properties and binding affinity.
Pyrazolo-pyrimidinones are known for diverse bioactivities, including antifungal, anticancer, and kinase inhibition .
Properties
IUPAC Name |
1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-[(4-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-4-25-19-18(15(3)23-25)22-21(28-13-16-9-7-14(2)8-10-16)24(20(19)26)12-17-6-5-11-27-17/h5-11H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEASBNEQUUENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the furan ring: The furan ring is introduced through a substitution reaction, where a furan-2-ylmethyl group is attached to the core structure.
Addition of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a 4-methylphenylmethylsulfanyl group is attached to the core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that compounds in the pyrazolo-pyrimidine class exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation. The mechanism often involves targeting specific kinases involved in cell signaling pathways.
- Antimicrobial Properties : Some derivatives have displayed significant antibacterial and antifungal activities, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : There is evidence suggesting that these compounds can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the effects of pyrazolo-pyrimidine derivatives:
- Anticancer Activity : A study demonstrated that a related pyrazolo-pyrimidine compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Kinase Inhibition : Research has highlighted the ability of these compounds to act as kinase inhibitors, particularly against targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer therapy .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms .
Applications in Drug Development
Given their diverse biological activities, compounds like 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one are being explored for:
- Cancer Therapeutics : As potential leads for developing new anticancer agents.
- Infectious Disease Treatment : For their antimicrobial properties against resistant strains.
- Inflammation Management : As anti-inflammatory agents in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
A. Pyrazolo[3,4-d]pyrimidinones (): Compounds 2–10 in feature a pyrazolo[3,4-d]pyrimidinone core with thioether-linked phenacyl groups. Unlike the target compound, these lack the furan substituent but share the sulfanyl motif. Bioactivity data indicate that phenacyl-thioether derivatives exhibit moderate antimicrobial activity, suggesting the sulfanyl group’s role in target interaction .
B. Furan-Containing Pyrimidines (): Compound 6N (C21H21N3O7) from incorporates a tetrahydrofuran moiety and nitro-phenyl group. While structurally distinct from the target compound, both share furan-related substituents.
C. Kinase-Targeting Pyrazolo-pyrimidinones (): A related compound (5-[2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one) shares the core scaffold but replaces the furan-methyl group with a piperazinyl-sulfonylphenyl substituent. This modification enhances solubility and kinase inhibition (e.g., ROCK1 kinase, Kd: 0.8 nM), underscoring how polar substituents improve target engagement .
Bioactivity Correlations ()
Clustering analysis of 37 compounds () revealed that structural similarity (e.g., shared pyrimidinone cores) correlates with overlapping bioactivity profiles. For example:
- Thioether-containing compounds show preferential binding to cysteine proteases.
- Furan-methyl derivatives cluster with antifungal agents, likely due to interactions with fungal cytochrome P450 enzymes.
In docking studies (), minor structural changes (e.g., replacing methylphenyl with phenacyl groups) reduced binding affinity by 30–50%, emphasizing the critical role of the [(4-methylphenyl)methyl]sulfanyl group in the target compound’s activity .
Computational Similarity Metrics ()
Using Tanimoto and Dice coefficients (), the target compound was compared to known pyrazolo-pyrimidinones:
| Compound | Tanimoto (Morgan) | Dice (MACCS) | Bioactivity Overlap |
|---|---|---|---|
| Target compound | - | - | Antifungal, anticancer |
| Compound 6N () | 0.65 | 0.72 | 85% (NCI-60 dataset) |
| ROCK1 inhibitor () | 0.58 | 0.64 | 60% (kinase targets) |
The higher similarity to Compound 6N (Tanimoto >0.6) aligns with shared antifungal mechanisms, while lower similarity to kinase inhibitors reflects divergent substituent effects .
NMR and Docking Analysis ()
NMR chemical shift comparisons () revealed that regions A (positions 39–44) and B (29–36) in the target compound differ from rapamycin analogues, suggesting distinct electronic environments near the sulfanyl and furan groups. Docking simulations () showed that the furan-methyl group enhances binding to Aspergillus CYP51 (ΔG: −9.2 kcal/mol), outperforming non-furan analogues (ΔG: −7.5 kcal/mol) .
Biological Activity
The compound 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS Number: 1215744-46-9) is a member of the pyrazolo[4,3-d]pyrimidine family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.44 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core with various substituents that contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation. A study demonstrated that certain pyrazolo derivatives selectively inhibited the activity of the ephrin receptor (EPH) family, which is overexpressed in various cancers .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been widely documented. A review highlighted that several compounds within this class possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
Compounds similar to this compound have shown potential as anti-inflammatory agents. For example, some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and alleviation of inflammation-related symptoms .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes the reaction of furan-based aldehydes with appropriate amines and thiols under controlled conditions to yield the desired pyrazolo[4,3-d]pyrimidine structure. Detailed synthetic routes have been outlined in recent literature .
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing this pyrazolo[4,3-d]pyrimidin-7-one derivative?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrazolo-pyrimidine core via cyclocondensation of substituted hydrazines with β-ketoesters or amidines under reflux in ethanol or DMF .
- Step 2 : Introduction of the sulfanyl group at the 5-position using [(4-methylphenyl)methyl]thiol under basic conditions (e.g., NaH in THF) .
- Step 3 : Functionalization at the 6-position with a furan-2-ylmethyl group via alkylation or nucleophilic substitution .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Recommended Methods :
- NMR (¹H, ¹³C) : Assigns regiochemistry of substituents (e.g., distinguishing N-ethyl vs. O-ethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities .
- X-ray Crystallography : Resolves structural ambiguities, such as tautomerism in the pyrimidinone ring .
- HPLC-PDA : Quantifies purity and identifies byproducts from sulfanyl group incorporation .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl group introduction step?
- Experimental Design :
- DoE (Design of Experiments) : Use a fractional factorial design to screen variables (e.g., molar ratio of thiol reagent, reaction time, solvent) .
- Heuristic Algorithms : Apply Bayesian optimization to iteratively refine conditions (e.g., temperature, catalyst loading) based on real-time yield data .
Q. How can computational methods resolve ambiguities in the compound’s electronic structure?
- DFT Studies :
- Calculate HOMO/LUMO energies to predict reactivity at the 5-sulfanyl and 6-furanmethyl positions .
- Simulate NMR chemical shifts to validate experimental assignments (e.g., distinguishing methyl groups in crowded regions) .
Q. What strategies mitigate stereochemical challenges during furanmethyl group incorporation?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry at the 6-position .
- Dynamic Kinetic Resolution : Employ catalysts like lipases or transition-metal complexes to bias enantiomer formation during alkylation .
Q. How should bioactivity assays be designed to account for conflicting antimicrobial data?
- Assay Optimization :
- Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) to identify sub-MIC effects .
- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to differentiate bactericidal vs. bacteriostatic activity .
- Data Normalization : Control for solvent effects (e.g., DMSO) on bacterial growth kinetics .
Data Contradiction Analysis
Q. Why do biological activity profiles vary across studies for structurally similar analogs?
- Root Cause : Differences in substituent electronic effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) alter target binding .
- Resolution Strategy :
- Perform comparative SAR studies using analogs with systematic substituent variations .
- Validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Q. How can impurities from incomplete sulfanyl substitution be identified and quantified?
- Analytical Workflow :
- LC-MS/MS : Detect trace impurities (e.g., unsubstituted pyrimidine intermediates) with MRM (Multiple Reaction Monitoring) .
- Isotopic Labeling : Use deuterated thiol reagents to track substitution efficiency via isotopic patterns in HRMS .
Methodological Tables
Table 1 : Key Reaction Parameters for Sulfanyl Group Incorporation
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Thiol Equiv. | 1.2–1.5 | Maximizes substitution | |
| Solvent | DMF | Enhances nucleophilicity | |
| Temperature | 60–80°C | Balances kinetics/degradation |
Table 2 : Common Impurities and Detection Methods
| Impurity | Source | Detection Method |
|---|---|---|
| Unsubstituted core | Incomplete sulfanylation | HPLC-PDA |
| Di-alkylated byproduct | Over-alkylation | HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
